molecular formula C9H16O3 B15166019 Methyl 3-hydroxy-2,2-dimethylhex-4-enoate CAS No. 194657-67-5

Methyl 3-hydroxy-2,2-dimethylhex-4-enoate

Cat. No.: B15166019
CAS No.: 194657-67-5
M. Wt: 172.22 g/mol
InChI Key: JSALHIFCZIJDKC-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2,2-dimethylhex-4-enoate is an organic compound with the molecular formula C9H16O3 It is a methyl ester derivative of 3-hydroxy-2,2-dimethylhex-4-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-2,2-dimethylhex-4-enoate typically involves the esterification of 3-hydroxy-2,2-dimethylhex-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-2,2-dimethylhex-4-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The double bond in the hex-4-enoate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Formation of 3-oxo-2,2-dimethylhex-4-enoate or 3-carboxy-2,2-dimethylhex-4-enoate.

    Reduction: Formation of methyl 3-hydroxy-2,2-dimethylhexanoate.

    Substitution: Formation of methyl 3-chloro-2,2-dimethylhex-4-enoate or methyl 3-bromo-2,2-dimethylhex-4-enoate.

Scientific Research Applications

Methyl 3-hydroxy-2,2-dimethylhex-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2,2-dimethylhex-4-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester moiety can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.

Comparison with Similar Compounds

    Methyl 3-hydroxy-2,2-dimethylhexanoate: Lacks the double bond present in methyl 3-hydroxy-2,2-dimethylhex-4-enoate.

    Methyl 3-chloro-2,2-dimethylhex-4-enoate: Contains a chlorine atom in place of the hydroxyl group.

    Methyl 3-oxo-2,2-dimethylhex-4-enoate: Contains a ketone group instead of the hydroxyl group.

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a double bond in its structure

Properties

CAS No.

194657-67-5

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 3-hydroxy-2,2-dimethylhex-4-enoate

InChI

InChI=1S/C9H16O3/c1-5-6-7(10)9(2,3)8(11)12-4/h5-7,10H,1-4H3

InChI Key

JSALHIFCZIJDKC-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C(C)(C)C(=O)OC)O

Origin of Product

United States

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